molecular formula C11H12FNO2 B12977635 8-Amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride

8-Amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride

Cat. No.: B12977635
M. Wt: 209.22 g/mol
InChI Key: CNINWXUZDUDQGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H12FNO2·HCl. This compound is a derivative of tetrahydronaphthalene, featuring an amino group at the 8th position, a fluoro group at the 4th position, and a carboxylic acid group at the 2nd position. The hydrochloride salt form enhances its solubility and stability, making it useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Fluorination: Introduction of the fluoro group at the 4th position using a fluorinating agent such as Selectfluor.

    Amination: Introduction of the amino group at the 8th position through a nucleophilic substitution reaction.

    Carboxylation: Introduction of the carboxylic acid group at the 2nd position using a carboxylating agent like carbon dioxide.

    Hydrochloride Formation: Conversion to the hydrochloride salt by treating with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and fluoro groups play crucial roles in binding to enzymes or receptors, modulating their activity. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
  • 4-Fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
  • 8-Amino-4-chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Uniqueness

8-Amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride is unique due to the presence of both amino and fluoro groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H12FNO2/c12-9-5-6(11(14)15)4-8-7(9)2-1-3-10(8)13/h4-5,10H,1-3,13H2,(H,14,15)

InChI Key

CNINWXUZDUDQGS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)C(=O)O)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.